molecular formula C14H21N3O2 B2473532 N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)cyclohex-3-enecarboxamide CAS No. 2034310-95-5

N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)cyclohex-3-enecarboxamide

Cat. No.: B2473532
CAS No.: 2034310-95-5
M. Wt: 263.341
InChI Key: FBCOHTFJJFCQHV-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Imidazole has become an important synthon in the development of new drugs .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are different synthetic routes for imidazole and their derived products .


Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . It is highly soluble in water and other polar solvents .


Physical and Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Scientific Research Applications

Synthesis and Biological Activity

Several studies have focused on the synthesis of imidazole derivatives and their biological activities. For example, the work by Starrett et al. (1989) details the synthesis of new imidazo[1,2-a]pyridines substituted at the 3-position as potential antisecretory and cytoprotective antiulcer agents. Although these compounds did not display significant antisecretory activity, several demonstrated good cytoprotective properties in both ethanol and HCl models, highlighting the therapeutic potential of imidazole derivatives in ulcer treatment (J. Starrett et al., 1989).

Catalytic Applications

The catalytic potential of imidazole derivatives is evident in the study by Moriuchi et al. (1994), where an iron complex of a multidentate N-heterocyclic podand ligand, which includes an imidazole derivative, was shown to facilitate the epoxidation of styrenes with molecular oxygen. This research underscores the utility of imidazole derivatives in catalyzing important chemical reactions, thus contributing to the field of green chemistry (T. Moriuchi et al., 1994).

Corrosion Inhibition

Imidazole derivatives also find applications in corrosion inhibition. Cruz et al. (2004) evaluated the electrochemical behavior of 1-(2-ethylamino)-2-methylimidazoline and related compounds as inhibitors of carbon steel corrosion in acid media. Their findings demonstrate the effectiveness of imidazole derivatives in protecting metal surfaces from corrosion, highlighting their importance in industrial applications (J. Cruz et al., 2004).

Molecular Assembly and Chirality

The influence of imidazole derivatives on molecular assembly and chirality is illustrated by the study of Moriuchi et al. (2001), which showed that N,N'-bis[(S)-(+)-1-methoxycarbonyl-2-(4-imidazolyl)ethyl]-2,6-pyridinedicarboxamide and its D-isomer form left- and right-handed helical conformations, respectively. These findings are significant for the design of chiral materials and for understanding the role of molecular chirality in biological systems (T. Moriuchi et al., 2001).

Future Directions

Imidazole has become an important synthon in the development of new drugs . There is a great importance of heterocyclic ring containing drugs . Therefore, there is a potential for the development of new drugs that overcome the AMR problems .

Properties

IUPAC Name

N-[2-(2-imidazol-1-ylethoxy)ethyl]cyclohex-3-ene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2/c18-14(13-4-2-1-3-5-13)16-7-10-19-11-9-17-8-6-15-12-17/h1-2,6,8,12-13H,3-5,7,9-11H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBCOHTFJJFCQHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)NCCOCCN2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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